Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys

描述

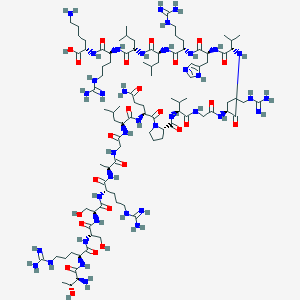

Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys, also known as this compound, is a useful research compound. Its molecular formula is C97H175N39O25 and its molecular weight is 2287.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The peptide sequence Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys is composed of 22 amino acids and exhibits a range of biological activities. This article explores its potential functions, mechanisms, and relevant research findings.

Overview of Biological Activities

Bioactive peptides like the one have been shown to possess various biological activities, including:

- Antimicrobial Effects : Many peptides exhibit the ability to inhibit the growth of bacteria and fungi.

- Antioxidant Properties : They can scavenge free radicals, thus protecting cells from oxidative stress.

- Immunomodulatory Functions : Some peptides can modulate immune responses.

- Antihypertensive Effects : Certain sequences have been linked to the inhibition of angiotensin-converting enzyme (ACE), leading to lower blood pressure.

Structural Characteristics

The sequence contains several key amino acids that influence its biological activity:

| Amino Acid | Position | Properties |

|---|---|---|

| Thr | 1 | Polar, hydrophilic |

| Arg | 2, 5, 13, 16 | Basic, positively charged |

| Ser | 3, 4 | Polar, can form hydrogen bonds |

| Ala | 6 | Non-polar, hydrophobic |

| Gly | 7, 11 | Small, flexible |

| Leu | 8, 14, 15 | Non-polar, hydrophobic |

| Gln | 9 | Polar, can form hydrogen bonds |

| Phe | 10 | Non-polar, aromatic |

| Pro | 11 | Unique cyclic structure |

| Val | 12 | Non-polar, branched chain |

| His | 14 | Basic, can act as proton donor/acceptor |

| Lys | 22 | Basic, positively charged |

- Antimicrobial Activity : The presence of multiple arginine residues may enhance the peptide's ability to disrupt microbial membranes. Studies indicate that cationic peptides interact with negatively charged bacterial membranes, leading to cell lysis .

- Antioxidant Activity : The sequence's polar and non-polar amino acids contribute to its ability to neutralize reactive oxygen species (ROS), potentially through electron donation or chelation of metal ions .

- ACE Inhibition : Peptides rich in basic amino acids like arginine and lysine have been shown to inhibit ACE activity effectively. This inhibition can lead to vasodilation and reduced blood pressure .

Research Findings and Case Studies

A variety of studies have investigated the biological activities of similar peptides:

- Antimicrobial Studies : A peptide derived from marine sources demonstrated significant antimicrobial activity against various pathogens. It was noted that the structural features akin to those in Thr-Arg-Ser series were crucial for their efficacy .

- Antioxidative Effects : Research on peptides from dairy proteins indicated that sequences similar to Thr-Arg-Ser exhibited strong antioxidative properties in vitro. These peptides were effective in reducing oxidative stress markers in cultured cells .

- Cardiovascular Benefits : A study on peptide mixtures containing sequences with high arginine content showed a marked reduction in systolic blood pressure in hypertensive rats. This suggests a potential application for cardiovascular health .

科学研究应用

Antimicrobial Properties

Buforin II exhibits significant antimicrobial activity against a variety of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial membranes, leading to cell lysis.

- Case Study : Research has demonstrated that Buforin II is effective against both Gram-positive and Gram-negative bacteria. In vitro studies showed that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a promising candidate for developing new antibiotics .

Cancer Therapy

The peptide has been investigated for its potential in cancer therapy due to its ability to selectively target cancer cells while sparing normal cells.

- Research Findings : Studies indicate that Buforin II can induce apoptosis in cancer cells through mitochondrial pathways. It has shown effectiveness against various cancer cell lines, including breast and prostate cancer .

Drug Delivery Systems

Buforin II's ability to penetrate cell membranes enhances its potential as a carrier for drug delivery systems.

- Application Example : The peptide can be conjugated with anticancer drugs to improve their cellular uptake and efficacy. This approach has been explored in formulations aimed at enhancing the therapeutic index of chemotherapeutic agents .

Vaccine Development

The immunogenic properties of Buforin II have led to its exploration in vaccine formulations.

- Case Study : Research has shown that incorporating Buforin II into vaccine candidates can enhance immune responses. This is particularly relevant in developing vaccines against infectious diseases where robust immune activation is crucial .

Material Science

In material science, Buforin II is being studied for its potential use in creating antimicrobial coatings.

- Application Example : Coatings infused with Buforin II have been developed for medical devices to prevent biofilm formation and reduce the risk of infections .

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H175N39O25/c1-47(2)37-62(122-71(142)42-117-75(143)52(11)120-76(144)56(23-16-32-113-94(103)104)125-85(153)66(44-137)133-86(154)67(45-138)132-79(147)59(26-19-35-116-97(109)110)126-88(156)72(100)53(12)139)81(149)127-60(28-29-69(99)140)91(159)136-36-20-27-68(136)87(155)135-73(50(7)8)89(157)118-43-70(141)121-55(22-15-31-112-93(101)102)80(148)134-74(51(9)10)90(158)131-65(40-54-41-111-46-119-54)84(152)124-58(25-18-34-115-96(107)108)78(146)129-64(39-49(5)6)83(151)130-63(38-48(3)4)82(150)123-57(24-17-33-114-95(105)106)77(145)128-61(92(160)161)21-13-14-30-98/h41,46-53,55-68,72-74,137-139H,13-40,42-45,98,100H2,1-12H3,(H2,99,140)(H,111,119)(H,117,143)(H,118,157)(H,120,144)(H,121,141)(H,122,142)(H,123,150)(H,124,152)(H,125,153)(H,126,156)(H,127,149)(H,128,145)(H,129,146)(H,130,151)(H,131,158)(H,132,147)(H,133,154)(H,134,148)(H,135,155)(H,160,161)(H4,101,102,112)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)/t52-,53+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,72-,73-,74-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUHOMXMYZUNOI-SJQMMDBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H175N39O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169487 | |

| Record name | Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2287.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172998-24-2 | |

| Record name | Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172998242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thr-Arg-Ser-Ser-Arg-Ala-Gly-Leu-Gln-Phe-Pro-Val-Gly-Arg-Val-His-Arg-Leu-Leu-Arg-Lys | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。